Cas no 406482-73-3 (4'-Cyano-1,1'-biphenyl-4-ylboronic Acid)
4'-Cyano-1,1'-biphenyl-4-ylboronic Acid Chemical and Physical Properties
Names and Identifiers
-
- (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
- Boronic acid, B-(4'-cyano[1,1'-biphenyl]-4-yl)-
- 4'-cyano-1,1'-biphenyl-4-ylboronic acid
- 4'-cyano-4-biphenylboronic acid
- 4-cyanobiphenyl-4'-boronic acid
- 4'-cyanobiphenyl-4-ylboronic acid
- 4'-cyanobiphenylboronic acid
- Boronicacid,B-(4'-cyano[1,1'-biphenyl]-4-yl)
- 4'-Cyano-1,1'-biphenyl-4-ylboronic Acid
-
- MDL: MFCD08275641
- Inchi: 1S/C13H10BNO2/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,16-17H
- InChI Key: JYKQRYHFHIAGJD-UHFFFAOYSA-N
- SMILES: OB(C1C=CC(=CC=1)C1C=CC(C#N)=CC=1)O
Computed Properties
- Exact Mass: 223.08000
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 190.5-191.5 ºC
- Solubility: Almost insoluble (0.051 g/l) (25 º C),
- PSA: 64.25000
- LogP: 0.90508
4'-Cyano-1,1'-biphenyl-4-ylboronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113818-1g |
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid |
406482-73-3 | 95% | 1g |
$650.00 | 2023-09-02 | |
| Fluorochem | 229730-250mg |
4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid |
406482-73-3 | 95% | 250mg |
£215.00 | 2022-02-28 | |
| Fluorochem | 229730-1g |
4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid |
406482-73-3 | 95% | 1g |
£535.00 | 2022-02-28 | |
| Fluorochem | 229730-5g |
4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid |
406482-73-3 | 95% | 5g |
£1870.00 | 2022-02-28 | |
| Chemenu | CM133911-1g |
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid |
406482-73-3 | 95+% | 1g |
$122 | 2021-08-05 | |
| Chemenu | CM133911-5g |
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid |
406482-73-3 | 95+% | 5g |
$459 | 2021-08-05 | |
| TRC | B419825-25mg |
4'-Cyano-1,1'-biphenyl-4-ylboronic Acid |
406482-73-3 | 25mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B419825-50mg |
4'-Cyano-1,1'-biphenyl-4-ylboronic Acid |
406482-73-3 | 50mg |
$ 178.00 | 2023-04-18 | ||
| TRC | B419825-100mg |
4'-Cyano-1,1'-biphenyl-4-ylboronic Acid |
406482-73-3 | 100mg |
$ 276.00 | 2023-04-18 | ||
| TRC | B419825-250mg |
4'-Cyano-1,1'-biphenyl-4-ylboronic Acid |
406482-73-3 | 250mg |
$ 477.00 | 2023-04-18 |
4'-Cyano-1,1'-biphenyl-4-ylboronic Acid Suppliers
4'-Cyano-1,1'-biphenyl-4-ylboronic Acid Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 4'-Cyano-1,1'-biphenyl-4-ylboronic Acid
Introduction to 4'-Cyano-1,1'-biphenyl-4-ylboronic Acid (CAS No. 406482-73-3)
4'-Cyano-1,1'-biphenyl-4-ylboronic Acid, with the chemical identifier CAS No. 406482-73-3, is a specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its biphenyl core substituted with a cyano group at the 4-position and a boronic acid functionality at the 4'-position, exhibits unique chemical properties that make it a valuable intermediate in organic synthesis and drug development.
The structure of 4'-Cyano-1,1'-biphenyl-4-ylboronic Acid consists of two benzene rings connected by a central carbon-carbon bond, with one ring bearing a cyano group (-CN) and the other featuring a boronic acid moiety (-B(OH)₂). This arrangement imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions such as Suzuki-Miyaura couplings, which are widely employed in the synthesis of complex organic molecules.
In recent years, boronic acids have become indispensable tools in medicinal chemistry due to their ability to participate in highly efficient and selective transformations. The boronic acid functional group can undergo palladium-catalyzed coupling reactions with various organic halides and pseudohalides, enabling the construction of carbon-carbon bonds with remarkable precision. This property has been leveraged in the development of novel therapeutic agents, where 4'-Cyano-1,1'-biphenyl-4-ylboronic Acid serves as a key building block.
One of the most compelling applications of 4'-Cyano-1,1'-biphenyl-4-ylboronic Acid is in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. The cyano group at the 4-position of the biphenyl ring not only enhances the compound's solubility in polar solvents but also introduces additional reactivity that can be exploited in further functionalization. This makes it an attractive candidate for designing molecules with tailored biological activities.
Recent studies have highlighted the utility of 4'-Cyano-1,1'-biphenyl-4-ylboronic Acid in the development of small-molecule inhibitors targeting various disease pathways. For instance, researchers have explored its role in creating kinase inhibitors, where the biphenyl scaffold provides structural rigidity necessary for binding to protein targets. The cyano group has been shown to interact favorably with certain amino acid residues in protein active sites, enhancing binding affinity and selectivity.
The pharmaceutical industry has also utilized 4'-Cyano-1,1'-biphenyl-4-ylboronic Acid as a precursor in the synthesis of antiviral and anticancer agents. Its ability to form stable complexes with transition metals has been exploited in developing catalytic systems for asymmetric synthesis, which is crucial for producing enantiomerically pure drugs with minimal side effects.
Beyond its applications in drug discovery, 4'-Cyano-1,1'-biphenyl-4-ylboronic Acid has found utility in materials science, particularly in the fabrication of organic electronic devices. Its ability to participate in cross-coupling reactions allows for the construction of conjugated polymers and small molecules with tunable electronic properties. These materials are being explored for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors.
The synthesis of 4'-Cyano-1,1'-biphenyl-4-ylboronic Acid typically involves multi-step organic transformations starting from commercially available biphenyl derivatives. The introduction of the cyano group is often achieved through cyanation reactions, while the boronic acid functionality is introduced via lithiation-boronation sequences or direct borylation methods. These synthetic routes have been optimized to ensure high yields and purity, making the compound readily accessible for further applications.
In conclusion, 4'-Cyano-1,1'-biphenyl-4-ylboronic Acid (CAS No. 406482-73-3) is a versatile and highly functional compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable participation in diverse chemical transformations, making it an invaluable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, its significance is expected to grow further.
406482-73-3 (4'-Cyano-1,1'-biphenyl-4-ylboronic Acid) Related Products
- 150255-96-2((3-cyanophenyl)boronic acid)
- 4151-80-8(BPDA)
- 491612-72-7((5'-Phenyl-[1,1':3',1''-terphenyl]-4-yl)boronic acid)
- 1212021-54-9(3,5-Dicyanophenylboronic Acid)
- 900795-73-5(BTPA)
- 5122-94-1([1,1'-Biphenyl]-4-ylboronic acid)
- 393870-04-7((4'-Methyl-1,1'-biphenyl-4-yl)boronic Acid)
- 877993-09-4(4-(4-Biphenyl)phenyl boronic acid)
- 126747-14-6(4-Cyanobenzeneboronic acid)
- 501944-56-5(4-(3-Methylphenyl)phenylboronic Acid)